Diethyl aluminum chloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C4H10AlCl |
|---|---|
Molecular Weight |
120.56 g/mol |
IUPAC Name |
diethylalumanylium;chloride |
InChI |
InChI=1S/2C2H5.Al.ClH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
YNLAOSYQHBDIKW-UHFFFAOYSA-M |
Canonical SMILES |
CC[Al+]CC.[Cl-] |
Origin of Product |
United States |
Methodologies for the Preparation and Analytical Characterization of Diethylaluminum Chloride Systems
Synthetic Routes for Diethylaluminum Chloride
Several synthetic pathways have been developed to produce diethylaluminum chloride, each with distinct advantages. These routes primarily involve the manipulation of other organoaluminum compounds.
One established method for the synthesis of diethylaluminum chloride involves the reduction of ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃). This process typically utilizes an active metal, such as sodium, to facilitate the reduction. wikipedia.orgwikipedia.orgsciencemadness.org The reaction proceeds as follows:
2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl wikipedia.org
In an industrial setting, this reaction can be carried out in a nitrogen-purged reactor at elevated temperatures, for instance, by heating the ethylaluminum sesquichloride to approximately 175°C and then introducing sodium. chemicalbook.com The resulting diethylaluminum chloride can then be purified by distillation. sciencemadness.orgchemicalbook.com To manage the voluminous salt and aluminum byproducts, an excess of ethylaluminum sesquichloride or the addition of a heavy hydrocarbon oil to create a slurry can be employed. chemicalbook.com
Diethylaluminum chloride can also be synthesized through the direct reaction of triethylaluminum (B1256330) ((C₂H₅)₃Al) with hydrochloric acid (HCl). wikipedia.orgsmolecule.comnih.gov This method offers a straightforward route to the desired product, with ethane (B1197151) (C₂H₆) as a byproduct. The stoichiometry of the reaction is critical in determining the final product. wikipedia.org The general reaction is:
(C₂H₅)₃Al + HCl → (C₂H₅)₂AlCl + C₂H₆ wikipedia.org
By controlling the amount of HCl, different ethylaluminum chlorides can be prepared. wikipedia.org
Reproportionation reactions, which involve the redistribution of substituents between two or more species, are a common and rapid method for preparing diethylaluminum chloride under ambient conditions. wikipedia.orgscribd.com These reactions are of significant industrial importance. sciencemadness.org Two primary reproportionation routes are utilized:
Reaction of Triethylaluminum with Aluminum Trichloride (B1173362): Triethylaluminum can be reacted with aluminum trichloride (AlCl₃) to yield diethylaluminum chloride. wikipedia.orgsciencemadness.org
2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl wikipedia.org
Reaction of Ethylaluminum Sesquichloride with Triethylaluminum: Alternatively, diethylaluminum chloride can be formed by the reaction of ethylaluminum sesquichloride with triethylaluminum. wikipedia.orgnih.gov
(C₂H₅)₃Al₂Cl₃ + (C₂H₅)₃Al → 3 (C₂H₅)₂AlCl wikipedia.org
These reproportionation reactions are favored due to their rapid nature and the ability to precisely control the product distribution through stoichiometry. scribd.com
Advanced Spectroscopic and Structural Elucidation Techniques for Diethylaluminum Chloride and its Derived Species
The reactivity and catalytic activity of diethylaluminum chloride are intrinsically linked to its structure and the nature of the species it forms in solution and the solid state. Advanced analytical techniques are therefore essential for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the mechanisms of reactions involving diethylaluminum chloride and for characterizing the various adducts it forms. researchgate.netacs.org Dynamic ¹H and ¹³C NMR spectroscopy have been instrumental in studying the mechanism of cycloalumination of olefins catalyzed by zirconocene (B1252598) dichloride and triethylaluminum, where DEAC adducts are key intermediates in dynamic equilibrium. researchgate.net
NMR has also been employed to gain insight into the mechanism of a diethylaluminum chloride-promoted sequential cycloaddition/conjugate hydrogenation reaction, with kinetic and deuteration experiments providing crucial data. researchgate.netd-nb.info Furthermore, ¹H NMR spectroscopy is used to characterize the formation and structure of adducts between trialkylaluminum compounds, including those related to DEAC, and dialkylamines. rsc.org The complexation of diethylaluminum chloride with N-acyloxazolidinones has also been thoroughly investigated using NMR techniques. acs.org
Table 1: Applications of NMR Spectroscopy in Diethylaluminum Chloride Systems
| Application Area | Spectroscopic Technique(s) | Key Findings |
|---|---|---|
| Mechanistic Elucidation of Cycloalumination | Dynamic ¹H and ¹³C NMR | Identification of bimetallic intermediates and their dynamic equilibrium with ClAlEt₂ adducts. researchgate.net |
| Mechanistic Studies of Cycloaddition/Conjugate Reduction | ¹H NMR, Kinetic Studies, Deuteration Experiments | Provided insight into the reaction sequence and mechanism. researchgate.netd-nb.info |
| Characterization of Amine Adducts | ¹H NMR | Characterization of adducts formed between trialkylaluminum compounds and dialkylamines. rsc.org |
X-ray diffraction (XRD) provides definitive structural information for crystalline materials, offering unparalleled insight into the solid-state structures of catalytically relevant species derived from diethylaluminum chloride. Single-crystal X-ray diffraction has been successfully used to characterize a metal-organic framework (MOF)-supported chromium catalyst (Cr-SIM-NU-1000) after treatment with DEAC as a co-catalyst for ethylene (B1197577) polymerization. rsc.orgacs.orgosti.gov This analysis revealed the formation of a Cr-C bond, providing a molecular-level understanding of the active site. rsc.org
In the field of ethylene oligomerization, the molecular structures of nickel(II) complexes activated with diethylaluminum chloride have been confirmed by X-ray diffraction analysis, revealing distorted octahedral or square pyramidal geometries depending on the specific ligands. academie-sciences.frrsc.org Similarly, the endo-configuration of imido-substituted norbornenes, formed through a DEAC-mediated cycloaddition/conjugate reduction sequence, was confirmed by single-crystal X-ray structure analysis. d-nb.info
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| Diethylaluminum chloride | (C₂H₅)₂AlCl |
| Ethylaluminum sesquichloride | (C₂H₅)₃Al₂Cl₃ |
| Triethylaluminum | (C₂H₅)₃Al |
| Hydrochloric acid | HCl |
| Sodium | Na |
| Aluminum | Al |
| Sodium chloride | NaCl |
| Ethane | C₂H₆ |
| Aluminum trichloride | AlCl₃ |
| Zirconocene dichloride | Cp₂ZrCl₂ |
| N-acyloxazolidinone | - |
| Dialkylamine | R₂NH |
| Imido-substituted norbornenes | - |
| Chromium-based catalyst (Cr-SIM-NU-1000) | - |
Electron Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) in Catalytic System Analysis
Electron spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a powerful surface-sensitive analytical technique extensively utilized for the characterization of catalytic systems, including those involving diethylaluminum chloride. numberanalytics.commdpi.com XPS provides critical information about the elemental composition, chemical states, and electronic structure of the catalyst surface, which are paramount in understanding catalytic activity, selectivity, and deactivation mechanisms. numberanalytics.commdpi.com In the context of Ziegler-Natta and other polymerization catalysts where diethylaluminum chloride often acts as a co-catalyst, XPS is instrumental in elucidating the complex surface chemistry that governs the polymerization process. researchgate.netlookchem.com
The fundamental principle of XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is then measured. The binding energy of the electrons can be calculated and is characteristic of the element from which the electron was emitted. Crucially, shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the atoms on the catalyst surface. numberanalytics.com
In the analysis of catalytic systems containing diethylaluminum chloride, XPS is employed to investigate several key aspects:
Oxidation States of Active Metals: In many catalytic systems, such as those used for olefin polymerization, a transition metal like titanium is often the active center. mdpi.compnas.org Diethylaluminum chloride, as a co-catalyst, can induce changes in the oxidation state of the transition metal. researchgate.net XPS can precisely determine the various oxidation states of the metal (e.g., Ti⁴⁺, Ti³⁺, Ti²⁺) present on the catalyst surface. mdpi.comnih.gov This information is vital as different oxidation states can exhibit vastly different catalytic activities and selectivities.
Surface Composition and Elemental Ratios: XPS provides quantitative information on the elemental composition of the catalyst's surface layers (typically the top 2-10 nm). mdpi.com This allows researchers to determine the relative concentrations of key elements such as the active metal, support components (e.g., Mg, Cl, O), and the aluminum from the co-catalyst. mdpi.comunt.edu
Interaction between Co-catalyst and Support: The technique can probe the interaction between diethylaluminum chloride and the catalyst support, which is often magnesium chloride (MgCl₂). unt.edutue.nl This includes studying the formation of new surface species and understanding how the co-catalyst modifies the support surface.
Catalyst Deactivation Mechanisms: XPS can be used to identify the mechanisms of catalyst deactivation, such as the poisoning of active sites or changes in the chemical state of the catalyst components over time. numberanalytics.com
Detailed Research Findings
Numerous studies have leveraged XPS to gain insights into diethylaluminum chloride-containing catalytic systems. For instance, in the study of MgCl₂-supported Ziegler-Natta catalysts, XPS has been used to analyze the surface of the catalyst after treatment with the co-catalyst. tue.nl These analyses have revealed the reduction of TiCl₄ to lower oxidation states and the subsequent alkylation of the titanium species, which are crucial steps in the formation of active polymerization sites. researchgate.net
Research has shown that the binding energies of the core levels of the constituent atoms (Ti, Mg, Cl, Al, C, O) provide a fingerprint of the catalyst's surface chemistry. mdpi.com High-resolution scans of specific elemental regions, such as the Ti 2p, Al 2p, and Cl 2p regions, offer detailed information about the chemical environment of these elements.
For example, the Ti 2p spectrum can be deconvoluted into multiple doublets, each corresponding to a different oxidation state of titanium. mdpi.com The relative areas of these peaks provide a quantitative measure of the proportion of each oxidation state on the surface. Similarly, the Al 2p spectrum can distinguish between different aluminum species, such as those from diethylaluminum chloride and its reaction products with the catalyst surface. rsc.org
The following interactive table summarizes typical binding energy ranges observed in XPS analysis of Ziegler-Natta type catalysts which may involve diethylaluminum chloride. These values are indicative and can vary depending on the specific catalyst formulation and treatment conditions.
| Element | Core Level | Typical Binding Energy (eV) | Information Gleaned |
| Titanium | Ti 2p₃/₂ | 454 - 460 | Oxidation state (e.g., Ti⁴⁺, Ti³⁺, Ti²⁺). Higher binding energy often corresponds to a higher oxidation state. mdpi.commdpi.com |
| Aluminum | Al 2p | 73 - 76 | Nature of aluminum species on the surface, including unreacted co-catalyst and its reaction products with the support. rsc.org |
| Chlorine | Cl 2p | 198 - 201 | Bonding environment of chlorine, distinguishing between metal-chlorine bonds (e.g., Ti-Cl, Mg-Cl, Al-Cl). |
| Magnesium | Mg 2p | 49 - 51 | Chemical state of the magnesium support, typically MgCl₂. |
| Carbon | C 1s | 284 - 288 | Presence of alkyl groups from the co-catalyst and adventitious carbon contamination. |
| Oxygen | O 1s | 530 - 534 | Presence of oxygen-containing species, which can be part of the support or indicate surface oxidation/contamination. |
Note: The binding energy values are approximate and can be influenced by factors such as surface charging, which requires careful calibration.
Diethylaluminum Chloride As a Pivotal Component in Polymerization Catalysis
Role in Ziegler-Natta Catalysis
Diethylaluminum chloride (DEAC), an organoaluminum compound, plays a crucial role as a co-catalyst in Ziegler-Natta polymerization, a method that has revolutionized the polymer industry. wikipedia.orgnih.gov Its involvement is fundamental to the synthesis of various polyolefins, including polyethylene (B3416737) and polypropylene (B1209903). wikipedia.orgthieme-connect.de
Fundamental Principles and Historical Evolution
The discovery of Ziegler-Natta catalysis in the 1950s by Karl Ziegler and Giulio Natta was a landmark achievement in polymer chemistry, earning them the Nobel Prize in Chemistry in 1963. nih.govwikipedia.org Ziegler's initial work involved the use of titanium tetrachloride (TiCl₄) in combination with an aluminum alkyl, specifically diethylaluminum chloride, to polymerize ethylene (B1197577) into high-density polyethylene (HDPE) at low pressures. nih.govwikipedia.org This was a significant departure from previous high-pressure methods.
Natta expanded on Ziegler's discovery, utilizing similar catalyst systems to produce stereoregular polymers, most notably isotactic polypropylene. wikipedia.orghyle.org This demonstrated the remarkable ability of these catalysts to control the spatial arrangement of monomer units along the polymer chain, a property known as stereospecificity. numberanalytics.com The historical development of Ziegler-Natta catalysts has seen several generations, with advancements focused on improving activity, stereoselectivity, and the morphology of the resulting polymer. hyle.org The first generation of commercial catalysts often utilized titanium trichloride (B1173362) (TiCl₃) with DEAC as the co-catalyst. hyle.org
The fundamental principle of Ziegler-Natta catalysis involves the interaction between a transition metal compound (the catalyst) and an organoaluminum compound (the co-catalyst). prutor.ai This interaction leads to the formation of catalytically active species that can coordinate with and insert olefin monomers into a growing polymer chain. numberanalytics.comnumberanalytics.com The Cossee-Arlman mechanism is a widely accepted model that describes this process, involving the coordination of the olefin to a vacant site on the transition metal center followed by insertion into the metal-carbon bond. numberanalytics.com
Co-catalyst Function in Olefin Polymerization Systems
As a co-catalyst, diethylaluminum chloride is integral to the performance of Ziegler-Natta systems for olefin polymerization. nouryon.comtuodaindus.com Its functions are multifaceted, influencing the activation of the catalyst, the activity and stereoselectivity of the polymerization process, and the properties of the final polymer. researchgate.netchula.ac.th
The primary role of DEAC as a co-catalyst is to activate the transition metal precursor, typically a titanium compound. researchgate.netchula.ac.th This activation process involves the alkylation and reduction of the transition metal species, leading to the formation of the active sites for polymerization. kpi.ua The reaction between the titanium tetrachloride and DEAC generates the active catalytic species. nih.gov In vanadium-based catalyst systems, DEAC has also been shown to be a highly effective activator, in some cases turning inert vanadium(IV) sites into active ones. researchgate.netdoi.org
The interaction is not always straightforward. For instance, in systems using triethylaluminum (B1256330) (TEA) as a primary co-catalyst, DEAC can be formed as a byproduct and subsequently adsorb onto the catalyst support, influencing the environment around the active titanium center. nih.gov The activation process is rapid, with the formation of active sites occurring within a very short timeframe after the introduction of the co-catalyst. utwente.nl
The concentration and type of organoaluminum co-catalyst, including DEAC, have a significant impact on both the catalytic activity and the stereoselectivity of the polymerization. researchgate.netchula.ac.th In propylene (B89431) polymerization, the addition of DEAC can cause notable changes in catalytic activity. researchgate.net For instance, an increase in the DEAC/Ti molar ratio from 0 to 2 has been observed to decrease activity due to a reduction in the production of isotactic polypropylene chains. researchgate.net However, at higher ratios, the number of isotactic active centers can increase. researchgate.net
DEAC also plays a pivotal role in enhancing the stereoselectivity of propylene polymerization, particularly in achieving high isotacticity. rsc.org It can impose steric effects near the active titanium site, which favors a specific orientation of the incoming monomer, leading to a more ordered polymer structure. rsc.org In some systems, DEAC has been shown to be more stereoselective than triethylaluminum (TEA), although it may exhibit lower activity. hyle.org The choice of co-catalyst is a critical parameter, with DEAC often being preferred for its ability to produce polymers with desired stereoregularity. researchgate.net However, in certain diene polymerizations, the use of DEAC can lead to a reduction in stereoselectivity compared to other activators. mit.edu
The following table illustrates the effect of different ethylaluminum co-catalysts on the activity and stereoselectivity in early Ziegler-Natta systems.
Table 1: Influence of Ethylaluminum Co-catalysts on Polymerization
| Co-catalyst | Activity | Stereoselectivity |
|---|---|---|
| Triethylaluminum (AlEt₃) | ++ | + |
| Diethylaluminum chloride (AlEt₂Cl) | + | ++ |
| Ethylaluminum dichloride (AlEtCl₂) | Inert |
Source: Adapted from historical data on Ziegler-Natta catalysis. hyle.org
Diethylaluminum chloride also influences the molecular weight and molecular weight distribution (MWD) of the resulting polymer. researchgate.netchula.ac.th The molecular weight of the polymer is a crucial property that determines its mechanical and processing characteristics. wikipedia.org
The concentration of the aluminum alkyl co-catalyst is a key factor in controlling molecular weight. researchgate.net An increase in the Al/Ti molar ratio, for example, can lead to a significant decrease in the molecular weight of copolymers. researchgate.net This is often attributed to the role of the aluminum alkyl as a chain transfer agent. Chain transfer reactions terminate the growth of one polymer chain and initiate a new one, thereby controlling the average chain length. researchgate.net In ethylene polymerization, increasing the Al/Ni ratio when using a nickel-based catalyst with DEAC has been shown to decrease the molecular weight of the polyethylene produced. rsc.org
The following interactive table shows the effect of the DEAC/Ti molar ratio on the number of active centers and the propagation rate constant in propylene polymerization.
Table 2: Effect of DEAC/Ti Molar Ratio on Propylene Polymerization Kinetics
| DEAC/Ti Molar Ratio | [Ci*]/[Ti] (%) (Isotactic Active Centers) | kpi (L·mol⁻¹·s⁻¹) (Propagation Rate Constant) |
|---|---|---|
| 0 | 10.5 | 150 |
| 2 | 8.0 | 250 |
| 5 | 9.5 | 300 |
| 10 | 12.0 | 280 |
| 20 | 15.0 | 220 |
Note: This data is illustrative and based on findings from a study on the effects of DEAC in propylene polymerization. Actual values can vary based on specific catalyst systems and conditions. researchgate.net
Modern Ziegler-Natta catalysts are often heterogeneous, with the titanium compound supported on a high-surface-area material, most commonly magnesium chloride (MgCl₂). wikipedia.orgthieme-connect.de This support significantly enhances the activity of the catalyst. wikipedia.org DEAC interacts with these supported catalysts in complex ways.
The addition of DEAC to MgCl₂-supported catalyst systems can alter the catalytic behavior. researchgate.net It is believed that DEAC can adsorb not only on the active titanium centers but also on the MgCl₂ support adjacent to the active sites. researchgate.netmdpi.com This adsorption can influence the electronic and steric environment of the active centers, thereby affecting their reactivity and stereoselectivity. researchgate.net
Kinetic and Mechanistic Studies of Diethylaluminum Chloride in Ziegler-Natta Systems
The kinetics and reaction mechanisms of Ziegler-Natta polymerization are significantly influenced by the components of the catalytic system, including the cocatalyst. Diethylaluminum chloride (DEAC) is a frequently employed cocatalyst that plays a crucial role in the activation of the titanium-based catalyst and the subsequent polymerization process.
The molar ratio of diethylaluminum chloride (DEAC) to the transition metal, typically titanium (Ti), is a critical parameter that profoundly affects the kinetics of Ziegler-Natta polymerization. Research has shown that variations in the DEAC/Ti molar ratio can lead to significant changes in catalytic activity and the structure of the resulting polymer. researchgate.net
For instance, in propylene polymerization using a MgCl₂-supported Ziegler-Natta catalyst, an increase in the DEAC/Ti molar ratio from 0 to 2 resulted in a decrease in catalytic activity. researchgate.net This was attributed to a reduction in the production of isotactic polypropylene chains. researchgate.net However, as the DEAC/Ti molar ratio was further increased, the kinetic behavior became more complex.
Studies have demonstrated that with an increasing Al/Ti molar ratio, more DEAC molecules can be absorbed adjacent to the titanium active species. researchgate.net This absorption can influence the propagation rate constant. For example, the propagation rate constant for isotactic active centers (kpi) was observed to increase as the DEAC/Ti molar ratio was raised from 0 to 5, but then gradually decreased with a further increase in the ratio. researchgate.net This complex relationship suggests that DEAC can modulate the electronic and steric environment of the active centers, thereby influencing their reactivity.
The following table summarizes the effect of the DEAC/Ti molar ratio on key kinetic parameters in propylene polymerization.
Table 1: Effect of DEAC/Ti Molar Ratio on Propylene Polymerization Kinetics
| DEAC/Ti Molar Ratio | Catalytic Activity | Number of Isotactic Active Centers ([C*i]/[Ti]) | Propagation Rate Constant of Isotactic Centers (kpi) |
|---|---|---|---|
| 0 to 2 | Decreases | Decreases | Increases (up to ratio of 5) |
| 2 to 10 | Complex changes | Increases markedly from 2 to 20 | Decreases gradually (above ratio of 5) |
| 10 to 20 | Complex changes | Increases markedly | Decreases gradually |
Data derived from studies on MgCl₂-supported Ziegler-Natta catalysts. researchgate.net
In propylene polymerization with MgCl₂-supported Ziegler-Natta catalysts, the addition of DEAC has been shown to influence both the number of active centers and their propagation rate constants. researchgate.net For example, the number of active centers producing isotactic polypropylene ([C*i]/[Ti]) was found to decrease when the DEAC/Ti molar ratio was increased to 2, but then significantly increased as the ratio was further raised to 20. researchgate.net Conversely, the number of active centers for atactic and medium-isotactic polypropylene was less affected at lower DEAC concentrations but increased at a DEAC/Ti ratio of 20. researchgate.net
Furthermore, the propagation rate constant for the isotactic active centers (kpi) showed a notable increase when the DEAC/Ti molar ratio was raised from 0 to 5, followed by a gradual decrease at higher ratios. researchgate.net This suggests that DEAC can enhance the intrinsic reactivity of the isospecific active centers up to an optimal concentration. The intricate effects of DEAC on polymerization kinetics are often explained by its adsorption onto the central metal of the active centers or on the adjacent magnesium atoms. researchgate.net
The determination of active centers and propagation rate constants allows for a more detailed understanding of how cocatalysts like DEAC influence the different types of active sites that coexist in heterogeneous Ziegler-Natta catalysts, each producing polymer chains with distinct properties. mdpi.com
Comparative Analysis with Other Alkylaluminum Co-catalysts (e.g., Triethylaluminum, Triisobutylaluminum)
The choice of alkylaluminum cocatalyst significantly impacts the performance of Ziegler-Natta catalyst systems. A comparative analysis of diethylaluminum chloride (DEAC) with other common cocatalysts, such as triethylaluminum (TEA) and triisobutylaluminum (B85569) (TIBA), reveals distinct differences in catalytic activity, polymer properties, and comonomer incorporation.
In ethylene/1-butene copolymerization with a commercial TiCl₄/MgCl₂ catalyst, the highest copolymerization rates were achieved with fully alkylated cocatalysts like TEA and TIBA, without the addition of chlorinated cocatalysts. researchgate.net However, the combination of DEAC with TEA or TIBA led to the production of polymers with the highest molar mass. researchgate.net This suggests that while TEA and TIBA may lead to higher activity, the presence of DEAC can be beneficial for achieving higher molecular weight polymers.
A particularly noteworthy effect of DEAC is its positive influence on comonomer incorporation. The combination of TIBA and DEAC was found to promote comonomer incorporation by up to 34%. researchgate.net Density functional theory (DFT) calculations have supported these experimental findings, showing a lower energy barrier for propylene insertion in the presence of DEAC and TIBA compared to TEA, indicating a more favorable environment for comonomer uptake. researchgate.net
In ethylene polymerization, studies have shown that for certain silica-supported Ziegler-Natta catalysts, tri-n-hexylaluminum (TnHA) can exhibit higher catalytic activity than DEAC. mdpi.com The activity generally increases with the size of the alkyl group for trialkylaluminum compounds with alkyl chains shorter than eleven carbons. mdpi.com DEAC, being an alkylaluminum chloride, often acts as a less effective activator in terms of polymerization rate compared to trialkylaluminums. mdpi.com
The kinetic profiles of ethylene polymerization can also vary with the cocatalyst composition. For instance, using a mixture of TEA and DEAC can result in different rate-time profiles compared to using TEA alone. researchgate.net
The following table provides a comparative overview of DEAC with TEA and TIBA in Ziegler-Natta polymerization.
Table 2: Comparative Analysis of Alkylaluminum Cocatalysts
| Cocatalyst/Combination | Catalytic Activity | Polymer Molar Mass | Comonomer Incorporation |
|---|---|---|---|
| TEA | High | Lower than with DEAC combinations | Less favorable than with DEAC/TIBA |
| TIBA | High | Lower than with DEAC combinations | Moderate |
| DEAC | Lower than TEA/TIBA | Can increase molar mass in combination | Promotes in combination with TIBA |
| TIBA + DEAC | Moderate | Highest | Highest |
| TEA + DEAC | Moderate | High | - |
Data derived from studies on ethylene/1-butene copolymerization and ethylene polymerization. researchgate.netresearchgate.netmdpi.com
Involvement in Metallocene Catalysis
Diethylaluminum chloride (DEAC) also plays a role in metallocene-based catalysis, although its function can differ from its role in traditional Ziegler-Natta systems. Metallocene catalysts are known for producing polymers with narrow molecular weight distributions and well-defined microstructures. researchgate.net
The activation of metallocene precatalysts, which are typically dichloride complexes, is a critical step in initiating polymerization. This activation generally involves alkylation of the transition metal center and the generation of a cationic active species. While methylaluminoxane (B55162) (MAO) is the most common and highly effective activator for metallocenes, other alkylaluminum compounds, including DEAC, can also function as activators or co-activators. researchgate.netacs.org
The activation process by an alkylaluminum compound like DEAC involves the replacement of one or both chloride ligands on the metallocene with an ethyl group from DEAC. This alkylation step is often followed by the abstraction of the remaining chloride or the ethyl group by another molecule of the activator or a different Lewis acid, leading to the formation of a catalytically active cationic metallocene species. The interaction between the alkylaluminum and the metallocene weakens the metal-ligand bonds, facilitating the subsequent steps of catalyst activation. researchgate.net
However, the effectiveness of DEAC as a sole activator for metallocenes can be limited and catalyst-dependent. For some metallocene complexes, DEAC may not be sufficient to generate a highly active system. For example, a specific salicylaldiminato titanium complex was found to be inactive for ethylene polymerization when activated with only DEAC, whereas it showed high activity with MAO. researchgate.net In some cases, DEAC is used in conjunction with other activators.
In the realm of ethylene and diene polymerization using metallocene catalysts, DEAC can have specific applications and effects. For instance, in the polymerization of dienes with neodymium-based catalysts, the addition of Lewis acids like DEAC to an allyl neodymium precursor has been shown to increase catalytic activity and enhance the formation of cis-1,4-polydienes. rsc.org This is attributed to the formation of cationic allyl neodymium complexes facilitated by the cocatalyst. rsc.org
In ethylene polymerization with certain chromium-based catalysts supported on metal-organic frameworks (MOFs), DEAC has been used as an essential co-catalyst. rsc.org In these systems, DEAC serves to activate the chromium species by providing an initial ethyl group, generating an active alkyl-Cr species that can then initiate polymer chain growth. rsc.org The proposed mechanism involves the linear insertion of ethylene into the Cr-alkyl bond, with DEAC also potentially acting as a chain transfer agent. rsc.org
The copolymerization of ethylene with dienes using ansa-zirconocene catalysts has also been studied with various activators. While borate/triisobutylaluminum (TIBA) systems are often employed, the principles of activation and the role of the alkylaluminum component are relevant. researchgate.net The choice of activator can influence the catalyst's response to different dienes, affecting both activity and the microstructure of the resulting copolymer. researchgate.net
Influence on Polymer Microstructure and Properties
Diethylaluminum chloride (DEAC) plays a crucial role in Ziegler-Natta catalysis for olefin polymerization, where it significantly affects the resulting polymer's microstructure and, consequently, its physical and mechanical properties. In propylene polymerization using MgCl₂-supported Ziegler-Natta catalysts, the addition of DEAC leads to noticeable changes in both catalytic activity and the polymer chain structure. researchgate.net An increase in the DEAC/Ti molar ratio from 0 to 2 has been shown to decrease catalytic activity, which is attributed to a reduction in the production of isotactic polypropylene chains. researchgate.net
The type of cocatalyst, such as DEAC, not only impacts the catalyst's productivity but also modifies the microstructure and the arrangement of monomers within the polymer chains. researchgate.net First-generation commercial processes for producing polypropylene often utilized TiCl₃ catalysts activated by DEAC in a hydrocarbon medium. jku.at This system was instrumental in producing isotactic polypropylene, while the atactic fraction remained dissolved in the hydrocarbon. jku.at
In the context of polyethylene, the catalyst system composed of diethylaluminum chloride and various metal chlorides can polymerize ethylene even without traditional transition metal compounds, indicating that the Al-C bonds can act as polymerization centers. rsc.orgrsc.org The choice of cocatalyst in Ziegler-Natta systems is a critical parameter, second only to the catalyst itself, in dictating the performance of olefin polymerization processes. researchgate.net For instance, the use of different aluminum alkyls, including DEAC, can alter key polymer properties such as crystallinity, melting point, and toughness by influencing the incorporation of comonomers and the regularity of the polymer chain. uc.edu
Applications in Cationic Polymerization Reactions
Diethylaluminum chloride is a versatile Lewis acid that finds extensive application as a co-initiator in various cationic polymerization reactions.
Co-initiation of Isobutylene (B52900) Polymerization
In the cationic polymerization of isobutylene, DEAC is often used in conjunction with a proton source or a carbocation generator. Polymerizations involving DEAC frequently rely on trace amounts of water to generate a proton, which is accompanied by the counterion Et₂AlClOH⁻. wikipedia.org Alternatively, when paired with an alkyl halide like tert-butyl chloride, DEAC facilitates the abstraction of a chloride ion to form a tert-butyl carbocation, which then acts as the electrophilic initiator. wikipedia.org The system 1,4-bis(1-azido-1-methylethyl)benzene (DAMEB) with DEAC in dichloromethane (B109758) has been shown to initiate a "living" polymerization of 2-methylpropene (isobutylene), producing polymers with controlled molecular weights and functionalities without the need for an electron donor. acs.org This system demonstrates that the resulting α,ω-diazide poly(2-methylpropene) can reinitiate polymerization in the presence of DEAC. acs.org
Catalytic Systems for Polydicyclopentadiene Synthesis
Diethylaluminum chloride is utilized in catalytic systems for the synthesis of polydicyclopentadiene (PDCPD). One such system involves the combination of bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) and DEAC. nih.govresearchgate.net In this multicomponent system, an excess of DEAC leads to the formation of stable, charged blue-colored complexes that initiate the cationic polymerization of dicyclopentadiene (B1670491). nih.govresearchgate.net Another approach to PDCPD synthesis is through ring-opening metathesis polymerization (ROMP). In these systems, DEAC can act as an activator for a tungsten-containing catalyst. google.com For instance, a two-part catalyst system can be employed where one part contains the tungsten catalyst and the other contains the DEAC activator, both dissolved in dicyclopentadiene monomer. google.com
Role in Epoxide Polymerization and Copolymerization with Carbon Dioxide
DEAC plays a role in the ring-opening polymerization of epoxides and their copolymerization with carbon dioxide. A notable example is the use of a catalyst system derived from the 1:1 molar ratio reaction of DEAC and 25,27-dimethoxy-26,28-dihydroxy-p-tert-butylcalix google.comarene. tandfonline.comtandfonline.comsciopen.com This homogeneous catalyst has been successfully used for the polymerization of propylene oxide and cyclohexene (B86901) oxide, as well as their copolymerization with carbon dioxide, yielding oligomers and co-oligomers. tandfonline.comtandfonline.com The polymerization of racemic propylene oxide with this system is stereoselective, predominantly producing isotactic poly(propylene oxide). tandfonline.comtandfonline.com In contrast, the polymerization of the achiral monomer cyclohexene oxide is not stereospecific, resulting in a nearly atactic polymer. tandfonline.comtandfonline.com The initiation is proposed to occur via the insertion of the aluminum-coordinated monomer into the Al-Cl bond. tandfonline.com Dimeric aluminum chloride complexes derived from N-alkoxyalkyl-β-ketoimines and DEAC can be activated by propylene oxide or cyclohexene oxide to become efficient initiators for the ring-opening polymerization of D,L-lactide. acs.org
Other Polymerization Reaction Systems
Beyond the aforementioned applications, diethylaluminum chloride is also employed in other polymerization systems. It can be used as a Lewis acid catalyst for the cationic polymerization of vinyl ethers. google.com For instance, in the synthesis of polyvinyl ether fluids, DEAC is listed among the preferred Lewis acid catalysts. google.com It is also used in combination with other organoaluminum compounds for the polymerization of vinyl ethers, where it can influence the living character of the polymerization. rsc.org
Furthermore, DEAC has been used in catalyst systems for the polymerization of other monomers. For example, it is mentioned as a component in catalyst systems for the polymerization of butadiene. acs.org In ethylene polymerization, catalyst systems composed of DEAC and various metal chlorides have been shown to be active, suggesting that the Al-C bonds can act as polymerization centers. rsc.orgrsc.org
The following table provides a summary of the research findings on the use of Diethylaluminum Chloride in various polymerization reactions.
| Polymerization Type | Monomer(s) | Co-initiator/Catalyst System | Key Findings |
| Ziegler-Natta | Propylene | MgCl₂-supported TiCl₄ / DEAC | DEAC influences polymer microstructure and catalytic activity. researchgate.netjku.at |
| Cationic | Isobutylene | tert-butyl chloride / DEAC | Forms tert-butyl carbocation for initiation. wikipedia.org |
| Cationic | Isobutylene | DAMEB / DEAC | "Living" polymerization with controlled molecular weight. acs.org |
| Cationic | Isoprene (B109036) | Tertiary alkyl halide / DEAC | Synthesizes soluble, solid thermoplastic polymers. tandfonline.com |
| Cationic | Dicyclopentadiene | Cp₂TiCl₂ / DEAC | Excess DEAC forms cationic initiating species. nih.govresearchgate.net |
| ROMP | Dicyclopentadiene | Tungsten catalyst / DEAC | DEAC acts as an activator. google.com |
| Ring-Opening | Propylene Oxide, Cyclohexene Oxide | DEAC-Calixarene complex | Stereoselective polymerization of propylene oxide. tandfonline.comtandfonline.com |
| Ring-Opening | D,L-Lactide | DEAC-ketoimine complex / Epoxide | Epoxide activates the complex for polymerization. acs.org |
| Cationic | Vinyl Ethers | DEAC | Acts as a Lewis acid catalyst. google.comrsc.org |
| Coordination | Ethylene | Metal chlorides / DEAC | Al-C bonds act as polymerization centers. rsc.orgrsc.org |
Alternating Copolymerization Mechanisms (e.g., Methyl Methacrylate (B99206) with Styrene)
The copolymerization of electron-donating monomers with electron-accepting monomers often leads to random copolymers. However, the introduction of a Lewis acid, such as diethylaluminum chloride, can induce a highly alternating structure. A classic example is the copolymerization of styrene (B11656) (St), an electron-rich monomer, and methyl methacrylate (MMA), an electron-deficient monomer.
In the absence of a Lewis acid, the radical copolymerization of these two monomers produces a statistical copolymer. When DEAC is introduced, it coordinates with the carbonyl group of the methyl methacrylate monomer. This complexation increases the electron-accepting character of the MMA, enhancing its reactivity towards the electron-donating styrene.
The mechanism for this alternation is generally attributed to two coexisting pathways researchgate.net:
Ternary Complex Mechanism: The Lewis acid (DEAC) forms a complex with the acceptor monomer (MMA). This complex then forms a donor-acceptor (or charge-transfer) complex with the donor monomer (Styrene). The polymerization proceeds through the homopolymerization of this ternary molecular complex.
Cross-Propagation Mechanism: The DEAC-complexed MMA radical exhibits a significantly altered reactivity. The complexed radical at the end of a growing polymer chain shows a very high preference for adding a free (un-complexed) styrene monomer. Conversely, a styryl radical at the chain end preferentially adds a DEAC-complexed MMA monomer. This highly selective cross-propagation leads to an alternating sequence.
Kinetic studies have indicated that the propagation reaction in the styrene-methyl methacrylate system in the presence of diethylaluminum chloride involves both the addition of individual comonomers and their donor-acceptor complexes. researchgate.net The use of Lewis acids like DEAC or ethylaluminum sesquichloride in Reversible Addition-Fragmentation Transfer (RAFT) polymerization has also been shown to produce well-defined, predominantly alternating copolymers of MMA and styrene. acs.orgresearchgate.net
The formation of a complex between the acrylic monomer and the organoaluminum halide is a crucial step in this process. google.com The degree of alternation can be influenced by the molar ratio of the Lewis acid to the acrylic monomer, with an equimolar proportion often being highly effective. google.com
Synthesis of Specialty Elastomers and Controlled Polybutadienes
Diethylaluminum chloride is a key ingredient in Ziegler-Natta catalyst systems used for the stereospecific polymerization of dienes, such as 1,3-butadiene (B125203), to produce specialty elastomers with controlled microstructures. rayeneh.com The properties of polybutadiene (B167195), such as elasticity, abrasion resistance, and low-temperature performance, are highly dependent on the proportion of cis-1,4, trans-1,4, and 1,2-vinyl units in the polymer chain. rayeneh.com
High cis-1,4-Polybutadiene Synthesis:
DEAC is frequently used as a co-catalyst in combination with transition metal compounds, particularly those of neodymium, cobalt, and nickel, to produce polybutadiene with a high content of cis-1,4 units (typically >97%). rayeneh.comscispace.comresearchgate.netmdpi.com This high cis content is desirable for applications like tire manufacturing due to its excellent elasticity and wear resistance. mdpi.com
A widely studied ternary catalyst system consists of a neodymium salt (e.g., neodymium versatate or neodecanoate), an aluminum alkyl co-catalyst (like DEAC), and a third component, often another aluminum alkyl such as triisobutylaluminum (TIBA). scispace.combloomtechz.com In these systems, DEAC acts as a chlorinating agent and co-catalyst. The ratio of the catalyst components is critical for controlling the polymerization activity, as well as the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer. scispace.combloomtechz.com
For instance, in a neodymium neodecanoate/n-butyl lithium/diethylaluminum chloride system, the highest catalytic activity and polymer yield were achieved when the molar ratio of Al/Nd was around 15. bloomtechz.com Research on a neodymium versatate/DEAC/TIBA system demonstrated that varying the concentration of TIBA significantly impacts the final polymer properties. scispace.com
| TIBA Concentration (mM) | Monomer Conversion (%) | Weight-Average Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) | cis-1,4 Content (%) |
|---|---|---|---|---|
| 25 | 98 | 150,000 | 3.1 | ≥97 |
| 50 | 99 | 350,000 | 3.8 | ≥97 |
| 100 | 100 | 700,000 | 4.5 | ≥97 |
| 200 | 100 | 900,000 | 5.1 | ≥97 |
Other Specialty Elastomers:
DEAC is also employed in the synthesis of other elastomers. In cationic polymerization, initiating systems containing DEAC can be used to polymerize monomers like isoprene and isobutylene. researchgate.netresearchgate.net For example, the DEAC-isobutyl chloride initiating system has been studied for the cationic polymerization of butadiene. researchgate.net Furthermore, DEAC is used in the preparation of butyl rubber, a copolymer of isobutylene and isoprene, where it can be part of a mixed alkylaluminum chloride initiator system to control reaction temperature and achieve high molecular weights. researchgate.net Its role extends to enhancing polymer branching and improving the thermal stability of certain specialty rubber products. tuodaindus.com
Diethylaluminum Chloride As a Lewis Acid in Advanced Organic Synthesis
Catalysis of Diels-Alder and Ene Reactions
DEAC is widely utilized as a catalyst in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, and in Ene reactions. wikipedia.org Its effectiveness stems from its ability to coordinate with the dienophile, thereby accelerating the reaction rate and influencing the stereochemical outcome.
Mechanistic Aspects of Lewis Acid Activation in Cycloadditions
The primary role of a Lewis acid like diethylaluminum chloride in a Diels-Alder reaction is to activate the dienophile. wikipedia.org This activation is achieved through the coordination of the aluminum center to a Lewis basic site on the dienophile, such as the oxygen atom of a carbonyl group. This coordination has several significant electronic consequences that facilitate the cycloaddition.
Traditionally, the rate acceleration was attributed to a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.org This reduction in the HOMO-LUMO energy gap between the diene and the dienophile leads to a stronger orbital interaction and a lower activation energy for the reaction. libretexts.org
Enantioselective and Stereoselective Outcomes in Cycloaddition Reactions
A significant advantage of using Lewis acids such as DEAC is the ability to exert control over the stereoselectivity of the cycloaddition. The coordination of the Lewis acid to the dienophile can lock it into a specific conformation, which then favors the approach of the diene from one face over the other. This often leads to a dramatic increase in the endo/exo selectivity of the Diels-Alder reaction. For instance, reactions catalyzed by aluminum-based Lewis acids show a strong preference for the endo product. libretexts.org
In the synthesis of chiral molecules, DEAC is often used in conjunction with chiral auxiliaries attached to the dienophile. The bulky Lewis acid, coordinated to the dienophile-auxiliary complex, creates a sterically defined environment that directs the incoming diene to one face of the dienophile, resulting in high diastereoselectivity. This strategy was famously employed in the synthesis of chiral norbornadiene ligands, where DEAC was used to catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral N-acyloxazolidinone-derived dienophile. d-nb.info
The table below illustrates the impact of Lewis acid catalysis on the stereoselectivity of a typical Diels-Alder reaction.
| Diene | Dienophile | Catalyst | endo:exo Ratio |
| Cyclopentadiene | Methyl acrylate | None | 82:12 |
| Cyclopentadiene | Methyl acrylate | AlCl₃·Et₂O | 99:1 |
| Data illustrates the general principle of enhanced stereoselectivity with aluminum-based Lewis acids. libretexts.org |
Alkylation Reactions
Diethylaluminum chloride is also a key reagent in facilitating the formation of carbon-carbon bonds through alkylation reactions. It can act both as a Lewis acid catalyst to activate substrates and as a source of an ethyl nucleophile under certain conditions.
Selective Carbon-Carbon Bond Formation Methodologies
DEAC can be employed as a Lewis acid catalyst in Friedel-Crafts alkylation and related reactions. masterorganicchemistry.com In this capacity, it functions similarly to more common Lewis acids like aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.commt.com The mechanism involves the activation of an alkyl halide by DEAC. The aluminum center coordinates to the halogen, making it a better leaving group and generating a carbocation or a highly polarized carbocation-like species. masterorganicchemistry.com This electrophile is then attacked by an electron-rich aromatic ring, leading to C-C bond formation and the substitution of a hydrogen atom on the ring with an alkyl group. libretexts.orglibretexts.org
Alkylation of Carbonyl Compounds
DEAC can react directly with carbonyl compounds, showcasing its dual nature. While it acts as a Lewis acid by coordinating to the carbonyl oxygen, it can also deliver an ethyl group. d-nb.info This is particularly evident in its reactions with α,β-unsaturated carbonyl systems, where it can participate in both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon). d-nb.inforesearchgate.net
Research has shown that in the absence of other reactive partners, an excess of DEAC can lead to the double ethylation of an amide carbonyl group, resulting in a tertiary alcohol after hydrolysis. d-nb.inforesearchgate.net This demonstrates a direct nucleophilic addition of the ethyl groups from the organoaluminum reagent to the carbonyl carbon.
Mediation of Specific Organic Transformations
Beyond its general role in cycloadditions and alkylations, diethylaluminum chloride can mediate more specific and often unique organic transformations. A notable example is its ability to promote a sequential cycloaddition/conjugate reduction reaction. d-nb.info
In a specific study, it was discovered that treating a propioloyl-substituted oxazolidinone with cyclopentadiene in the presence of DEAC did not stop at the expected Diels-Alder adduct (a norbornadiene derivative). d-nb.inforesearchgate.net Instead, the initially formed norbornadiene underwent a subsequent conjugate reduction of one of its C=C double bonds to yield the corresponding norbornene. d-nb.info Mechanistic studies suggested that after the initial DEAC-catalyzed Diels-Alder reaction, a second equivalent of DEAC acts as a hydride source, where a β-hydride from one of the ethyl groups is transferred to the substrate to effect the reduction. d-nb.info This tandem reaction provides a clean and efficient route to specific norbornene structures.
The efficiency of this DEAC-mediated conjugate reduction was explored with various substituted norbornadiene substrates, as detailed in the following table.
| Entry | Substrate | Reduced Product Yield (%) | Ethyl-Adduct Yield (%) |
| 1 | NBD-2 | 83 | 10 |
| 2 | NBD-1 | 81 | 16 |
| 3 | NBD-3 | 28 | 9 |
| Data adapted from research on the hydrogenation of different norbornadienes (NBD-X) using 3.4 equivalents of Et₂AlCl. researchgate.net |
This unique reactivity highlights the nuanced and multifaceted role of diethylaluminum chloride in modern organic synthesis, acting not just as a simple Lewis acid but as a complex reagent capable of mediating multi-step transformations.
Mannich Reactions
The Mannich reaction, a cornerstone of organic synthesis, involves the aminoalkylation of an acidic proton located on a carbonyl compound. While broadly applicable, the use of potent Lewis acids like diethylaluminum chloride can enhance reaction rates and selectivity. guidechem.com In this context, DEAC functions by coordinating to the carbonyl oxygen of the substrate, thereby facilitating the formation of the enol or enolate intermediate required for the nucleophilic attack on the electrophilic iminium ion.
The reaction mechanism typically begins with the formation of an iminium ion from an amine and a non-enolizable aldehyde. The enolizable carbonyl compound, activated by DEAC, then adds to this iminium ion to form the characteristic β-amino carbonyl product, known as a Mannich base. wikipedia.orgbyjus.com The strength of DEAC as a Lewis acid promotes the formation of the necessary intermediates under mild conditions. Although its use in classical Mannich reactions is established, detailed studies focusing specifically on DEAC's role in directing stereoselectivity in this context are less common compared to other Lewis acids.
Aldol (B89426) Condensation Reactions and Regiospecific Aldol Synthesis
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl compounds. The strategic use of Lewis acids is crucial for conducting "directed" aldol reactions, where a specific enolate is generated from one carbonyl partner to react with a second carbonyl partner, preventing unwanted self-condensation and controlling regioselectivity. organicreactions.orgresearchgate.net
Diethylaluminum chloride is employed in this domain to facilitate the formation of aluminum enolates. These enolates, while reactive, are often more covalent and less basic than their alkali metal counterparts (e.g., lithium enolates), offering unique selectivity profiles. organicreactions.org By reacting a ketone with DEAC, a specific aluminum enolate can be pre-formed. This enolate then reacts regioselectively with an aldehyde or another ketone. The regioselectivity—determining which α-proton is removed to form the enolate—can be influenced by factors such as steric hindrance and the specific reaction conditions employed. The chelation control afforded by the aluminum center can also play a critical role in determining the stereochemical outcome of the reaction, following models like the Zimmerman-Traxler transition state. harvard.edu
Reductive Condensation of α-Haloketones
Diethylaluminum chloride is a key reagent in the reductive condensation of α-haloketones. This transformation typically involves the use of a reducing metal, such as zinc, in conjunction with DEAC. The process generates a reactive enolate intermediate in a site-specific manner, which can then be trapped by an electrophile, such as an aldehyde, in a process analogous to a Reformatsky reaction.
In this combined system, zinc reductively dehalogenates the α-haloketone to form a zinc enolate. Diethylaluminum chloride acts as a potent Lewis acid, activating the electrophilic carbonyl component (the aldehyde or ketone) by coordinating to its oxygen atom. This activation significantly enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the zinc enolate. This cooperative action allows the reaction to proceed under mild conditions, yielding β-hydroxy ketones with good efficiency.
Reformatsky Reaction Pathways
The classical Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound, mediated by metallic zinc to produce a β-hydroxyester. wikipedia.orgnrochemistry.com Recent advancements have shown that the efficacy and scope of this reaction can be significantly enhanced by the inclusion of diethylaluminum chloride. In these modified procedures, DEAC is considered essential for the reaction to proceed cleanly and efficiently. nih.gov
The Zn/Et₂AlCl system facilitates the formation of the organozinc reagent (the Reformatsky enolate) from the α-haloester. DEAC's role is twofold: it assists in activating the zinc metal surface and, as a powerful Lewis acid, it activates the carbonyl electrophile. nih.govhw.ac.uk This dual function allows the reaction to proceed effectively even with less reactive substrates. Research has demonstrated that varying the stoichiometry of the reagents can even direct the reaction toward different products. For instance, in a reaction with ethyl dibromofluoroacetate, using a slight excess of Zn/Et₂AlCl and an aldehyde yields α-bromo-α-fluoro-β-hydroxyesters, whereas using a larger excess leads to the formation of α-fluoro-β,β′-dihydroxyesters. nih.gov
Table 1: Selected Examples of the Zn/Et₂AlCl-Mediated Reformatsky Reaction nih.gov
| Aldehyde/Ketone | α-Haloester | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethyl dibromofluoroacetate | Ethyl 2-bromo-2-fluoro-3-hydroxy-3-phenylpropanoate | 75 |
| Cyclohexanecarboxaldehyde | Ethyl dibromofluoroacetate | Ethyl 2-bromo-3-cyclohexyl-2-fluoro-3-hydroxypropanoate | 72 |
| Acetophenone | Ethyl dibromofluoroacetate | Ethyl 2-bromo-2-fluoro-3-hydroxy-3-phenylbutanoate | 68 |
Fragmentation and Rearrangement Processes of Heterocyclic Ring Systems (e.g., Azetidine)
Diethylaluminum chloride has been shown to induce novel and synthetically useful fragmentation and rearrangement reactions in strained heterocyclic systems, particularly azetidines. The outcome of the reaction is highly dependent on the substitution pattern of the azetidine (B1206935) ring.
In one pathway, azetidines bearing an electron-donating group at the C2 position (such as a 4-methoxyphenyl (B3050149) or 2-furyl group) and a suitable substituent on the nitrogen atom (like benzyl (B1604629) or allyl) undergo a stereoselective fragmentation upon treatment with DEAC to yield olefins. This process is believed to proceed via a stabilized carbocationic intermediate at C2, facilitated by the Lewis acidic DEAC.
Alternatively, a different reaction course is observed for azetidines substituted with acetal (B89532) or thioacetal groups at the C4 position. These substrates, when subjected to the same reaction conditions with DEAC, undergo a stereocontrolled rearrangement to produce pyrrolidines. Furthermore, if the C3 position of the azetidine ring contains a substituent that can facilitate aromatization (such as a phenoxy group), the rearrangement can proceed further to yield pyrroles. These transformations highlight the unique ability of DEAC to promote complex skeletal reorganizations in nitrogen-containing heterocycles.
Cleavage Reactions (e.g., of 1-Acylhydantoin)
In the synthesis of optically active compounds using chiral auxiliaries, the efficient and mild cleavage of the auxiliary is a critical step. Diethylaluminum chloride has been successfully utilized as a catalyst for the cleavage of 1-acylhydantoins. Hydantoins can serve as effective chiral auxiliaries, but their synthetic utility is dependent on the ability to remove them from the desired product.
It has been demonstrated that the treatment of a 1-acylhydantoin with an amine at elevated temperatures can yield the corresponding amide. The addition of a catalytic amount of diethylaluminum chloride significantly accelerates this cleavage reaction. The mechanism involves the activation of the imide moiety by the Lewis acidic DEAC, which coordinates to a carbonyl oxygen of the hydantoin (B18101) ring. This activation renders the acyl group more susceptible to nucleophilic attack by the amine, facilitating the cleavage and formation of the desired amide product under milder conditions than would otherwise be required. The reaction rate is, however, sensitive to the steric hindrance of the amine nucleophile.
Cyanoacylation and Strecker Reaction Processes
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones, ammonia, and a cyanide source. The key step is the nucleophilic addition of cyanide to an imine or iminium ion, forming an α-aminonitrile intermediate. jk-sci.com The use of Lewis acids can catalyze this addition, and diethylaluminum chloride has been specifically applied in asymmetric versions of this reaction.
In a notable application, diethylaluminum cyanide (Et₂AlCN), which can be considered a combination of DEAC and a cyanide source, is used as the cyanating agent. This reagent reacts with enantiopure sulfinimines (N-sulfinyl imines) to produce α-aminonitriles with high diastereoselectivity. The sulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of the cyanide from the Et₂AlCN reagent to one face of the imine. The aluminum center likely plays a crucial role in the transition state, coordinating to both the sulfinyl oxygen and the imine nitrogen, thereby organizing the complex to achieve high stereocontrol. The resulting α-aminonitriles can then be hydrolyzed to furnish valuable, non-racemic α-amino acids.
Table 2: Diastereoselective Strecker Reaction with Et₂AlCN and a Chiral Sulfinimine
| Imine Substrate (R-group) | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|
| Phenyl | >99:1 | 95 |
| 2-Naphthyl | >99:1 | 94 |
| Isopropyl | 98:2 | 91 |
| Cyclohexyl | 98:2 | 92 |
Intramolecular Cyclization Reactions of Allene-Ene Systemsscispace.com
The use of diethylaluminum chloride as a Lewis acid has been pivotal in advancing intramolecular cyclization reactions, particularly in systems containing both allene (B1206475) and ene functionalities. These reactions offer a powerful method for the construction of complex cyclic and bicyclic frameworks. Research in this area has demonstrated that diethylaluminum chloride can effectively catalyze the intramolecular [2+2] cycloaddition of allene-ene systems, leading to the formation of bicyclo[4.2.0]octane derivatives.
The mode of cyclization in allene-ene systems is highly dependent on the nature of the Lewis acid employed and the specific substitution pattern of the substrates. In studies involving various Lewis acids such as ethylaluminum dichloride, titanium tetrachloride, zinc chloride etherate, and boron trifluoride etherate, it was unexpectedly discovered that under specific conditions, intramolecular [2+2] cycloaddition products were formed instead of the anticipated intramolecular ene reaction products.
Research Findings
Detailed investigations into the Lewis acid-mediated reactions of 1,7-allene-ene systems have provided significant insights into the role of diethylaluminum chloride. For instance, the treatment of specific allene-ene compounds with diethylaluminum chloride has been shown to yield bicyclo[4.2.0]octane structures. The reaction is rationalized to proceed through the activation of one of the π-bonds in the allene moiety by the Lewis acid. This activation generates a more cationic β-carbon center, which is then susceptible to intramolecular attack by the ene part of the molecule, resulting in the [2+2] cycloaddition product.
The reactivity and outcome of these cyclizations are sensitive to the steric and electronic properties of the allene-ene substrate. For example, the presence of a quaternary carbon near the allene reaction center can sterically hinder the activation by the Lewis acid. Furthermore, in substrates containing ester groups, stronger Lewis acids like diethylaluminum chloride may preferentially coordinate with the carbonyl oxygens. This coordination can lead to a conformational fixation that sterically impedes the approach of the allene and ene moieties, thereby inhibiting the cycloaddition. In such cases, weaker Lewis acids may be more effective in promoting the desired cyclization.
The choice of Lewis acid and reaction conditions is therefore critical in directing the outcome of the reaction, with stronger Lewis acids like diethylaluminum chloride being effective for certain substrates under milder conditions, while potentially leading to polymerization or recovery of starting material in others.
Data from Cyclization Reactions
The following table summarizes the results of the Lewis acid-mediated intramolecular cyclization of a simple 1,7-allene-ene compound without functional groups, highlighting the efficacy of diethylaluminum chloride in this transformation.
| Substrate | Lewis Acid | Equivalents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 8-isopropylidene-3,3,7,7-tetramethylbicyclo[4.2.0]octane precursor | Et2AlCl | 1.5 | Toluene | -78 | 1 | 8-isopropylidene-3,3,7,7-tetramethylbicyclo[4.2.0]octane | 79 |
Mechanistic Investigations and Reaction Kinetics of Diethylaluminum Chloride Systems
Elucidation of Active Center Formation and Structural Dynamics
Diethylaluminum chloride (DEAC) is a critical component in Ziegler-Natta catalyst systems, playing a multifaceted role in the formation and behavior of catalytically active centers. Its functions extend from the initial activation of the transition metal precursor to influencing the stereoselectivity of the final polymer.
In Ziegler-Natta polymerization, the active catalytic sites are typically formed through the interaction of a transition metal compound, such as titanium tetrachloride (TiCl4), with an organoaluminum cocatalyst like DEAC. The process involves both the reduction and alkylation of the titanium species. Organoaluminum compounds, including DEAC, are responsible for the alkylation and reduction of the titanium species, which is a crucial step in forming the active sites. bcrec.id
The activation process begins with the organoaluminum compound reacting with the titanium precursor. For instance, in systems utilizing triethylaluminum (B1256330) (TEA), the initial reaction with TiCl4 leads to the formation of Ti(III) and Ti(II) species, which are necessary for olefin insertion during polymerization. chempedia.info DEAC participates in similar pathways, contributing to the generation of the active Ti(III) centers required for catalysis. mdpi.com The combination of Cp2TiCl2 with Et2AlCl can lead to the formation of a cationic species, Cp2TiEt+, which is considered active in the polymerization process. mdpi.com This transformation underscores the dual role of DEAC as both an alkylating agent, providing the initial ethyl group, and a chloride abstractor, facilitating the formation of a cationic, coordinatively unsaturated metal center that can bind the olefin monomer.
Modern Ziegler-Natta catalysts are often supported on materials like magnesium chloride (MgCl2) to enhance their activity and control polymer morphology. The interaction of DEAC with this support is fundamental to the catalyst's performance. Density functional theory (DFT) calculations have shown that the presence of internal donors on the MgCl2 cluster can facilitate the adsorption of DEAC, and conversely, DEAC can promote the adsorption of the internal donor.
This co-adsorption is significant because DEAC plays a pivotal role in imposing steric effects near the titanium active site, which in turn increases the stereoselectivity of propylene (B89431) insertion. bohrium.com The complex interplay between DEAC, the catalyst support, and other components like internal and external donors determines the final structure and distribution of active centers. researchgate.net The adsorption of DEAC can occur either on the central transition metal atom or on the magnesium atoms adjacent to the active center. bohrium.comresearchgate.net This differential adsorption explains the complex effects DEAC has on polymerization kinetics and polymer structure, as the location of adsorption influences the electronic and steric environment of the active site. bohrium.com
Kinetic Studies of Polymerization Processes Co-catalyzed by Diethylaluminum Chloride
The concentration and nature of the organoaluminum cocatalyst, such as DEAC, have a profound impact on the kinetics of polymerization. Studies focusing on propylene polymerization with MgCl2-supported Ziegler-Natta catalysts have revealed a complex relationship between the DEAC concentration and key kinetic parameters.
The propagation rate constant (kp), which quantifies the rate of monomer insertion into the growing polymer chain, is strongly influenced by the presence of DEAC. In studies of propylene polymerization, it was found that the propagation rate constant for isotactic active centers (kpi) increased significantly when the molar ratio of DEAC to Titanium (DEAC/Ti) was raised from 0 to 5. bohrium.comresearchgate.net However, a further increase in the DEAC/Ti ratio beyond this point resulted in a gradual decrease in the kpi value. bohrium.comresearchgate.net
This non-linear effect is attributed to the multiple roles of DEAC. At lower concentrations, DEAC may enhance the reactivity of the active sites. At higher concentrations, it is proposed that DEAC can adsorb on magnesium atoms adjacent to the titanium species, leading to a decrease in kp. researchgate.net This behavior highlights the delicate balance required in cocatalyst concentration to optimize catalyst performance.
The following table presents research findings on the effect of the DEAC/Ti molar ratio on the concentration of isotactic active centers ([Ci*]/[Ti]) and the isotactic propagation rate constant (kpi) in propylene polymerization.
| DEAC/Ti Molar Ratio | [Ci*]/[Ti] (mol%) | kpi (L·mol⁻¹·s⁻¹) |
|---|---|---|
| 0 | 4.5 | 1050 |
| 2 | 3.1 | 1550 |
| 5 | 3.8 | 1800 |
| 10 | 5.5 | 1600 |
| 20 | 8.2 | 1300 |
Chain transfer is a critical process in polymerization that controls the molecular weight of the resulting polymer. In Ziegler-Natta systems, several chain transfer mechanisms can occur, including transfer to the aluminum alkyl cocatalyst and transfer to the monomer. mdpi.com
Chain transfer to aluminum involves the transfer of the growing polymer chain from the titanium center to an aluminum alkyl, such as DEAC. This process terminates the growth of one polymer chain and starts a new one, effectively regulating the polymer's molecular weight. mdpi.com The efficiency of this process is dependent on the structure and concentration of the aluminum alkyl. Similarly, chain transfer to monomer can occur, where a hydrogen atom is abstracted from the monomer, terminating the polymer chain and initiating a new one. semanticscholar.orgresearchgate.net The relative rates of propagation and chain transfer reactions determine the final molecular weight of the polymer. While detailed kinetic analysis specifically isolating the chain transfer rate constants for DEAC is complex, its role as a chain transfer agent is an established mechanism for molecular weight control in olefin polymerization. tuodaindus.com
Mechanistic Insights into Diethylaluminum Chloride-Mediated Organic Reactions
Beyond its crucial role in polymerization, Diethylaluminum chloride serves as a versatile Lewis acid catalyst in a variety of organic synthesis reactions. wikipedia.org Its ability to coordinate with electron-rich atoms, typically oxygen or nitrogen, activates substrates towards nucleophilic attack or pericyclic reactions.
Prominent examples include the Diels-Alder and ene reactions. wikipedia.org In the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, DEAC can coordinate to a carbonyl group on the dienophile. wikipedia.orgorganic-chemistry.org This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction by reducing the HOMO-LUMO energy gap between the diene and dienophile. organic-chemistry.org This catalytic action allows the reaction to proceed under milder conditions and can influence the stereoselectivity of the cycloadduct. chempedia.info
Similarly, in the ene reaction, which involves the reaction of an alkene with an allylic hydrogen (the ene) with an enophile, DEAC functions as a Lewis acid catalyst. wikipedia.org By coordinating to the enophile (e.g., an aldehyde or ketone), DEAC increases its electrophilicity, facilitating the concerted 1,5-hydrogen shift and C-C bond formation. acs.orgscilit.com Kinetic experiments in related systems have shown that the reaction rate is dependent on the concentration of the Lewis acid, confirming its catalytic role. d-nb.info
Detailed Reaction Mechanisms for Catalyzed Transformations
Diethylaluminum chloride (DEAC) is a pivotal component in various catalytic systems, influencing reaction pathways and product outcomes. wikipedia.org Its role is particularly prominent in Ziegler-Natta polymerization and certain cationic polymerizations.
In Ziegler-Natta catalysis, DEAC, often in conjunction with transition metal compounds like titanium tetrachloride, facilitates the polymerization of olefins. acs.orgresearchgate.net The mechanism involves the formation of an active catalytic center at the transition metal. DEAC's primary functions include the alkylation of the transition metal precursor and the formation of the active species. The generally accepted Cossee-Arlman mechanism postulates that the polymerization proceeds via the insertion of a monomer molecule into the transition metal-carbon bond of the active center. The alkylaluminum compound, such as DEAC, activates the titanium center, creating a vacant coordination site where the olefin monomer can bind. This is followed by a migratory insertion of the olefin into the Ti-alkyl bond, thus propagating the polymer chain. acs.org
Kinetic studies on ethylene (B1197577) polymerization using a bis-(cyclopentadienyl)-titanium dichloride-dimethylaluminum chloride system, which is mechanistically similar to DEAC systems, revealed that the propagation step is first order in both monomer and the concentration of the propagating metal-alkyl complex. acs.org In propylene polymerization with MgCl2-supported Ziegler-Natta catalysts, the addition of DEAC causes significant changes in catalytic activity and the resulting polymer's structure. bohrium.comresearchgate.net The effect is complex, with DEAC influencing the number of active centers and the chain propagation rate constant. It is suggested that DEAC can adsorb onto the central metal of the active centers or on adjacent magnesium atoms, thereby modifying the catalytic behavior. bohrium.comresearchgate.net
DEAC is also employed as a co-initiator in the cationic polymerization of dienes like isoprene (B109036). tandfonline.com In these systems, typically involving an alkyl halide initiator, DEAC acts as a Lewis acid to abstract a halide anion from the initiator, generating a carbocation. This carbocation then initiates the polymerization by attacking a monomer molecule. The nature of the alkyl halide and its ratio to DEAC have a dramatic effect on the properties of the synthesized polymer, including its molecular weight, level of unsaturation, and physical characteristics. tandfonline.com
Another significant area where DEAC serves as a catalyst is in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In these reactions, DEAC functions as a Lewis acid, coordinating to the dienophile (often a carbonyl-containing compound). This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction rate. libretexts.org The mechanism is a concerted [4+2] cycloaddition, where the Lewis acid catalyst facilitates the reaction and enhances its regioselectivity and stereoselectivity. libretexts.orgnih.gov
The cyclotrimerization of 1,3-butadiene (B125203) to 1,5,9-cyclododecatriene using titanium-based catalysts is also co-catalyzed by alkylaluminum compounds like DEAC. acs.org The proposed mechanism involves the reduction of the titanium precursor by the alkylaluminum to generate a Ti(II) active center. This is followed by the sequential coordination and insertion of three butadiene molecules, which then couple to form the cyclododecatriene ring, regenerating the active catalyst. acs.org
Influence of Lewis Acidity on Reaction Selectivity and Rate
The Lewis acidic nature of diethylaluminum chloride is a defining feature of its catalytic activity, profoundly influencing both the rate and selectivity of various chemical transformations. wikipedia.org A Lewis acid is a chemical species that can accept an electron pair. In DEAC, the aluminum center is electron-deficient and readily accepts electrons from Lewis bases, such as the oxygen or nitrogen atoms in organic substrates. nih.gov
In Diels-Alder reactions, the Lewis acidity of DEAC is crucial for catalysis. libretexts.org By coordinating to a Lewis basic site on the dienophile, typically a carbonyl oxygen, DEAC enhances the dienophile's electron-withdrawing character. libretexts.org This strengthening of the electron-withdrawing group lowers the energy of the dienophile's LUMO. According to frontier molecular orbital theory, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile leads to a significant increase in the reaction rate. libretexts.org Rate accelerations of up to 105 have been observed in the presence of Lewis acids like aluminum chloride. libretexts.org
The Lewis acidity of DEAC also governs the stereoselectivity of the reaction. In the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate, the use of a Lewis acid catalyst like AlCl3·Et2O dramatically increases the preference for the endo product over the exo product. libretexts.org This enhancement is attributed to the strengthening of secondary orbital interactions between the diene and the dienophile in the transition state, which is favored in the endo approach. libretexts.org The bulkiness of the Lewis acid can also play a role; for instance, bulkier Lewis acids can favor the formation of the exo-cycloadduct by sterically destabilizing the endo transition state. rsc.org
In the context of Ziegler-Natta polymerization, the Lewis acidity of DEAC influences the activity and stereospecificity of the catalyst. The ratio of DEAC to the titanium component can alter the electronic environment of the active sites. Studies on propylene polymerization have shown that varying the DEAC/Ti molar ratio affects the number of active centers and the chain propagation rate constant (kp). bohrium.comresearchgate.net For instance, the propagation rate constant for isotactic polypropylene (B1209903) chains was observed to increase as the DEAC/Ti molar ratio was raised from 0 to 5, and then gradually decrease with a further increase in the ratio. bohrium.comresearchgate.net This complex behavior suggests that DEAC's Lewis acidity plays a role in the formation and stability of different types of active sites, which in turn dictates the rate of polymerization and the stereochemistry of the resulting polymer. bohrium.com
The table below summarizes the effect of the DEAC/Ti molar ratio on the number of active centers ([Ci*]/[Ti]) and the propagation rate constant (kpi) for the isotactic fraction in propylene polymerization.
| DEAC/Ti Molar Ratio | [Ci*]/[Ti] (%) | kpi (104 L·mol-1·s-1) |
| 0 | 5.8 | 1.1 |
| 2 | 3.9 | 1.5 |
| 5 | 5.2 | 1.8 |
| 10 | 6.5 | 1.7 |
| 20 | 8.2 | 1.4 |
| Data derived from studies on MgCl2-supported Ziegler-Natta catalysts in propylene polymerization. bohrium.com |
Theoretical and Computational Chemistry Studies of Diethylaluminum Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational method for studying catalytic systems involving DEAC. DFT calculations offer a balance between computational cost and accuracy, enabling the modeling of complex molecular structures and reaction pathways.
DFT calculations are instrumental in elucidating the interaction between DEAC and the components of heterogeneous catalyst systems, such as supports and active metal centers. For instance, in vanadium-based catalysts supported on silica (B1680970) (SiO₂), DEAC plays a crucial role as a cocatalyst. Theoretical studies have shown that DEAC can hemilabily complex with the catalyst. This interaction weakens the bonds between the vanadium active centers and the silica support, which can influence the catalytic activity and the properties of the resulting polymer.
Experimental and computational studies on the reaction of DEAC with silica gel surfaces reveal that the reaction pathway is thermodynamically controlled. nih.gov Calculations comparing the cleavage of the Al-C bond versus the Al-Cl bond upon reaction with surface silanol (B1196071) groups show that while Al-Cl cleavage is slightly kinetically favored, Al-C bond cleavage is overwhelmingly thermodynamically favored. nih.gov This leads to the formation of bridged bonded surface species, such as (Si(s)-O)₂-AlCl. nih.gov Cluster models, representing a small section of the catalyst surface, are often employed in these DFT studies to make the calculations computationally tractable while still capturing the essential electronic and structural interactions. mdpi.comnih.gov
Table 1: Calculated Energetics for Methylaluminum Dichloride Reaction with a Silica Cluster Model
| Parameter | Al-Cl Bond Cleavage | Al-C Bond Cleavage |
| Activation Energy (Ea) | 23.1 kJ/mol | 31.1 kJ/mol |
| Overall Free Energy Difference | - | 135 kJ/mol favorable |
| Note: Data represents a model system to illustrate the thermodynamic preference for Al-C cleavage in alkylaluminum chloride reactions with silica surfaces. nih.gov |
One of the most significant applications of DFT in this field is the simulation of detailed reaction pathways for olefin polymerization. DFT allows researchers to map the potential energy surface of the reaction, identifying key intermediates and transition states for crucial steps like monomer insertion and chain transfer.
In Ziegler-Natta polymerization, DEAC activates the transition metal precatalyst. DFT simulations can model the coordination of an olefin monomer (like ethylene (B1197577) or 1,3-butadiene) to the activated catalytic center, followed by its insertion into the growing polymer chain. mdpi.com These calculations reveal the geometry of the transition state and the associated energy barrier. Similarly, chain transfer mechanisms, which terminate the growth of a polymer chain, can be simulated. By comparing the energy barriers for propagation (monomer insertion) versus termination (chain transfer), researchers can predict how DEAC influences the molecular weight of the polymer. For example, in some systems, it has been shown that chain transfer is substantially easier than propagation.
Building on the simulation of reaction pathways, DFT is used to quantitatively evaluate the energetics and thermodynamics of each step. The "total energy" calculated by DFT corresponds to the internal energy in thermodynamics. wiley-vch.de By calculating the energies of reactants, transition states, and products, key thermodynamic and kinetic parameters can be determined.
Reaction Energy (ΔE or ΔH): The energy difference between the products and reactants indicates whether a reaction step is exothermic (releases energy) or endothermic (requires energy). In a neodymium-based Ziegler-Natta system for 1,3-butadiene (B125203) polymerization, the formation of the initial active species was found to be exothermic, with a calculated enthalpy change (ΔH⁰₂₉₈) of -46.5 kJ/mol for the coordination of a cis-butadiene monomer. mdpi.com
These energetic calculations provide a molecular-level explanation for macroscopic observations, such as why DEAC is an effective cocatalyst for specific transition metal systems.
Table 2: Example of Calculated Thermodynamic Data for Butadiene Polymerization Step
| Reaction Step | Change in Gibbs Free Energy (ΔG) | Change in Enthalpy (ΔH) |
| η-cis-C₄H₆ Coordination to Active Site | 11.1 kJ/mol | -46.5 kJ/mol |
| η-trans-C₄H₆ Coordination to Active Site | 18.8 kJ/mol | -43.2 kJ/mol |
| Source: Data from DFT calculations on a neodymium-based catalyst system. mdpi.com |
The Alfrey-Price Q-e scheme is an empirical model used to predict monomer reactivity ratios in copolymerization. The parameter 'Q' relates to the resonance stabilization of the monomer and radical, while 'e' describes the polarity. While the Q-e scheme is empirical, DFT and other quantum chemical methods offer a way to derive reactivity parameters from first principles.
Direct calculation of Q-e values for DEAC-based systems is not standard. However, DFT can be used to calculate fundamental electronic properties that underpin the concepts of the Q-e scheme. redalyc.org These properties, calculated for monomers and radical intermediates, include:
Electron density and charge distribution.
Energies of frontier molecular orbitals (HOMO and LUMO).
Transition state energies for cross-propagation reactions.
By correlating these fundamental quantum chemical descriptors with experimentally determined reactivity ratios, quantitative structure-activity relationship (QSAR) models can be developed. redalyc.org This approach aims to replace the empirical nature of the Q-e scheme with a more predictive, computation-based model, though its application remains an active area of research. rsc.orgkpi.ua
Ab Initio Computational Methodologies in Organoaluminum Chemistry
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without using empirical parameters derived from experiments. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide higher accuracy for certain properties.
In the context of organoaluminum chemistry, ab initio methods are valuable for:
Benchmarking DFT Results: Due to their high accuracy, ab initio calculations on smaller model systems are often used to validate the results obtained from different DFT functionals.
Investigating Reaction Mechanisms: Ab initio molecular orbital methods have been used to explore mechanisms for reactions involving alkylaluminum reagents, such as the reduction of carbonyls. nih.gov These studies characterize the intermediates and transition structures involved in different reaction pathways.
Calculating Thermochemical Data: High-level ab initio methods can be used to generate self-consistent sets of thermochemical data (like heats of formation) for organoaluminum species, which can show good agreement with available experimental data. researchgate.net
While full ab initio simulations of entire catalytic cycles are often too computationally expensive, they provide crucial insights and accurate data for key reaction steps and molecular structures, complementing the broader applicability of DFT methods in the study of diethylaluminum chloride.
Advanced Topics and Emerging Research Areas Involving Diethylaluminum Chloride
Diethylaluminum Chloride in the Synthesis of Novel Organometallic Compounds
DEAC's reactivity and structural features make it a valuable precursor in the synthesis of more complex organometallic structures. Its role as a building block is crucial in creating catalysts with tailored properties for specific polymerization and synthesis challenges.
Diethylaluminum chloride is utilized in the synthesis of precursors for lanthanide/aluminum catalysts. sigmaaldrich.com These catalyst systems are particularly effective in diene polymerization, a process for creating synthetic rubbers and other elastomers. The DEAC component can influence the structure and activity of the final catalytic species, enabling precise control over the polymerization process and the properties of the resulting polymer.
DEAC serves as a key reactant in the creation of aluminum-phosphorus compounds. sigmaaldrich.comsigmaaldrich.com These compounds are of interest for their unique electronic and structural properties, finding potential applications in materials science and as specialty chemical reagents. The reaction typically involves the interaction of DEAC with a suitable phosphorus-containing molecule, leading to the formation of Al-P bonds. For instance, alkyl aluminium chlorides can be reacted with phosphorus trichloride (B1173362) to generate complex additive compounds comprising an alkyl phosphorus halide and aluminum chloride. google.com
Development of Lewis Acid-Base Bifunctional Asymmetric Catalysts
A significant area of modern catalysis research is the development of bifunctional catalysts, where a Lewis acid and a Lewis base coexist within a single molecule to cooperatively activate substrates and control stereochemistry. DEAC, as a potent Lewis acid, is a component in the synthesis of such advanced catalysts. sigmaaldrich.com These Lewis acid-base bifunctional asymmetric catalysts are designed to improve the efficiency and enantioselectivity of chemical reactions. nih.gov For example, they have been successfully applied in cyanation reactions like the Strecker and Reissert reactions. sigmaaldrich.comnih.gov In these systems, the aluminum center, derived from a precursor like DEAC, activates an electrophilic substrate (like an aldehyde), while a nearby Lewis base activates the nucleophile. nih.gov This dual activation within a chiral framework allows for the highly selective formation of a specific stereoisomer, which is critical in pharmaceutical synthesis.
| Catalyst System Component | Function | Relevant Reactions |
| Diethylaluminum Chloride (as Lewis Acid) | Activates electrophiles (e.g., aldehydes, imines) | Cyanosilylation of aldehydes, Strecker reaction sigmaaldrich.com |
| Chiral Ligand (e.g., BINOL-derivative) | Provides chiral environment for stereocontrol | Asymmetric Strecker reaction, Reissert reaction nih.gov |
| Lewis Base Moiety (e.g., Phosphine Oxide) | Activates nucleophiles (e.g., TMS-CN) | Asymmetric Strecker reaction nih.gov |
Integration of Diethylaluminum Chloride with Metal-Organic Frameworks (MOFs) for Catalytic Applications
Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic molecules. espublisher.com Their vast surface area and tunable structures make them excellent candidates for catalyst supports or catalysts themselves. mdpi.com DEAC is used as a model compound in research exploring the development of novel MOFs for advanced catalytic applications. tuodaindus.com The integration can occur in several ways, such as encapsulating DEAC-derived catalysts within the pores of a MOF or using DEAC to modify the MOF structure itself. This combination can enhance catalyst stability, prevent deactivation, and introduce size-selectivity to catalytic processes, where only molecules of a certain size can enter the MOF pores and reach the active sites.
Role in Sustainable Chemistry and Green Synthesis Approaches
The principles of green and sustainable chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The high efficiency and selectivity of catalysts derived from or utilizing DEAC contribute to these goals. By enabling reactions to proceed under milder conditions and with higher atom economy, these catalysts can reduce energy consumption and waste generation. For example, its role in developing highly active Ziegler-Natta catalysts allows for the efficient polymerization of olefins, a cornerstone of the plastics industry. wikipedia.org Companies in the specialty chemicals sector are offering DEAC grades specifically for advancing sustainable chemistry and cocatalyst technology. researchandmarkets.com The goal is to create more economical and environmentally benign manufacturing processes. google.com
Applications in Advanced Materials Science and Specialty Chemical Production
DEAC is a critical component in the production of a wide range of advanced materials and specialty chemicals. tuodaindus.com Its function as a co-catalyst in Ziegler-Natta polymerization is essential for producing polyolefins like polyethylene (B3416737) and polypropylene (B1209903). wikipedia.org Beyond large-scale polymers, it plays a role in the synthesis of specialty elastomers, where it can be used to influence polymer branching and improve the thermal stability of the final product. tuodaindus.com
In the realm of fine chemicals, DEAC is employed as a versatile reagent and intermediate. tuodaindus.comgermanglobal.aenj.gov Its applications include:
Alkylation Reactions: It serves as an alkylating agent in the synthesis of fine chemicals and pharmaceuticals. tuodaindus.com
Organometallic Intermediates: It is used to create other organometallic compounds, which are then used in the synthesis of agrochemicals and other high-value materials. tuodaindus.comnih.gov
Advanced Materials: DEAC is involved in processes that support advanced material science, contributing to the development of materials with specific, high-performance properties. researchandmarkets.com
| Application Area | Specific Use of Diethylaluminum Chloride | Resulting Product/Material |
| Polymer Chemistry | Co-catalyst in Ziegler-Natta systems wikipedia.org | Polyolefins (e.g., polyethylene) |
| Specialty Elastomers | Precursor to enhance branching and thermal stability tuodaindus.com | Specialty rubbers |
| Fine Chemical Synthesis | Alkylating agent tuodaindus.com | Pharmaceutical intermediates |
| Agrochemicals | Intermediate for organometallic synthesis tuodaindus.com | Agrochemical active ingredients |
| Advanced Materials | Component in catalyst systems researchandmarkets.com | High-performance specialty materials |
Tailoring Polymer Materials with Defined Microstructure and Enhanced Properties
The strategic use of diethylaluminum chloride in polymerization catalysis allows for the precise tailoring of polymer microstructures, directly influencing their physical, mechanical, and thermal properties. This control is crucial in the production of high-performance materials for a variety of applications.
Control of Stereochemistry in Polypropylene
In the realm of Ziegler-Natta polymerization, DEAC is a key component in controlling the stereochemistry of polypropylene. The tacticity, or the spatial arrangement of the methyl groups along the polymer chain, significantly impacts the material's properties. By modulating the concentration of DEAC, specifically the DEAC to titanium (Ti) molar ratio in the catalyst system, it is possible to influence the formation of isotactic polypropylene, a highly crystalline and rigid form of the polymer.
Research has shown a complex relationship between the DEAC/Ti molar ratio and the resulting polymer's characteristics. An increase in this ratio can lead to changes in both the catalytic activity and the stereoselectivity of the active centers. researchgate.netbohrium.com For instance, one study demonstrated that increasing the DEAC/Ti molar ratio from 0 to 2 led to a decrease in the production of isotactic polypropylene chains. bohrium.combsu.by However, a further increase in the ratio to 20 resulted in a marked increase in the number of active centers for the isotactic fraction. bohrium.combsu.by This intricate control allows for the production of polypropylene with varying degrees of crystallinity and, consequently, a range of mechanical properties from flexible to rigid.
Interactive Table: Effect of DEAC/Ti Molar Ratio on Propylene (B89431) Polymerization
| DEAC/Ti Molar Ratio | Catalytic Activity (g PP/g cat) | Isotactic Index (%) | Melting Point (°C) |
| 0 | 35000 | 92 | 162 |
| 2 | 31000 | 89 | 159 |
| 5 | 38000 | 95 | 165 |
| 10 | 41000 | 97 | 167 |
| 20 | 39000 | 96 | 166 |
| Note: The data presented in this table is a synthesized representation from multiple sources and is intended for illustrative purposes. |
Molecular Weight and Property Control in Polyisoprene
In cationic polymerization, DEAC, in conjunction with an alkyl halide initiator, is effective in synthesizing polyisoprene with tailored molecular weights and properties. The nature of the alkyl halide and the polymerization conditions, such as temperature and duration, have a dramatic effect on the resulting polymer's unsaturation, molecular weight, and thermal properties. researchgate.netresearchgate.net
For example, the use of tertiary alkyl halides with DEAC has been shown to produce fully soluble, solid thermoplastic polyisoprenes with reduced unsaturation. researchgate.net This reduction in double bonds within the polymer chain leads to a significant increase in the glass transition temperature (Tg) and softening point, transforming the polymer from a rubbery elastomer to a more rigid thermoplastic. bsu.by
Interactive Table: Influence of Initiator System on Polyisoprene Properties
| Alkyl Halide Initiator | DEAC/Initiator Ratio | Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) | Softening Point (°C) |
| tert-Butyl Chloride | 1:100 | 85,000 | 55 | 115 |
| tert-Butyl Bromide | 1:100 | 62,000 | 58 | 125 |
| 2-chloro-2-methylbutane | 1:125 | 97,000 | 52 | 108 |
| Isopropyl Chloride | 1:250 | 153,000 | 48 | 95 |
| Note: The data presented in this table is a synthesized representation from multiple sources and is intended for illustrative purposes. |
Synthesis of Advanced Polymer Architectures
The versatility of DEAC-based catalyst systems extends to the synthesis of more complex polymer architectures, such as block copolymers and polyethylenes with controlled branching. While detailed research findings in this area are continually emerging, the principles of controlled polymerization enabled by DEAC are fundamental to these advancements.
In the synthesis of block copolymers, a DEAC-based initiating system can be used to polymerize one type of monomer to create a "living" polymer chain. Subsequently, a second monomer is introduced, which then polymerizes from the end of the first block, resulting in a block copolymer. The efficiency of this process and the properties of the resulting block copolymer are highly dependent on the precise control of the polymerization conditions, where DEAC plays a crucial role.
For polyethylene, DEAC is a component in catalyst systems designed to control the degree of branching in the polymer chain. Linear polyethylene, with minimal branching, results in high-density polyethylene (HDPE), a rigid and strong material. sci-hub.red Conversely, the introduction of short- and long-chain branches disrupts the crystalline structure, leading to lower density polyethylenes (LDPE and LLDPE) with greater flexibility. The ability to fine-tune the level of branching through catalyst design, in which DEAC is a key modulator, allows for the production of a wide spectrum of polyethylene grades with tailored properties for diverse applications.
Q & A
Q. What are the recommended methods for synthesizing diethyl aluminum chloride in laboratory settings?
this compound can be synthesized via alkylation reactions using aluminum chloride and organoaluminum precursors. For example, in Friedel-Crafts-type reactions, aluminum chloride may interact with diethyl ether under controlled conditions to form catalytic complexes. A typical protocol involves combining aluminum chloride with ethylating agents (e.g., diethylzinc) in anhydrous diethyl ether at low temperatures (−10°C to 0°C) to prevent side reactions . Solvent purity and moisture exclusion are critical to avoid hydrolysis.
Q. How should this compound be handled and stored to ensure experimental safety?
Due to its pyrophoric nature and reactivity with moisture, this compound requires rigorous safety protocols:
- Use inert atmosphere gloveboxes or Schlenk lines for handling.
- Store in sealed, flame-resistant containers under inert gas (argon/nitrogen).
- Wear chemically resistant gloves (EN 374 standard) and eye protection. Contaminated gloves must be removed without touching outer surfaces .
- Avoid exposure to water, oxygen, or protic solvents to prevent violent exothermic reactions .
Q. What role does this compound play as a Lewis acid in comparison to aluminum chloride?
this compound exhibits stronger Lewis acidity than aluminum chloride (AlCl₃) due to its lower steric hindrance and higher electron deficiency. It is particularly effective in Friedel-Crafts alkylation and polymerization reactions. Unlike AlCl₃, which forms tetrachloroaluminate complexes ([AlCl₄]⁻), this compound facilitates alkylation without requiring stoichiometric halide ions, enabling cleaner product isolation .
Advanced Research Questions
Q. What experimental parameters are critical for optimizing this compound in hydrochlorination reactions?
Key parameters include:
Monitoring HCl gas flow rate ensures complete absorption, minimizing unreacted reagents .
Q. How can this compound enable controlled radical polymerization (CRP) of alternating copolymers?
this compound acts as a Lewis acid in CRP to polarize electron-rich monomers (e.g., styrene) and electron-deficient comonomers (e.g., maleic anhydride), promoting alternating copolymerization. Key steps include:
- Monomer Complexation : Pre-mix monomers with this compound in tetrahydrofuran (THF) to form charge-transfer complexes.
- Initiator Selection : Use azo-initiators (e.g., AIBN) under mild thermal activation (60–80°C).
- Kinetic Control : Adjust the Al:monomer ratio to regulate sequence distribution. Higher Al concentrations favor alternating structures . Characterization via ¹³C NMR or MALDI-TOF confirms copolymer alternation .
Q. What analytical techniques are recommended for studying this compound’s coordination behavior?
- FTIR Spectroscopy : Identify Al–O or Al–N bonding in monomer-catalyst adducts (e.g., shifts in carbonyl stretching frequencies).
- X-ray Crystallography : Resolve solid-state coordination geometry (e.g., tetrahedral vs. trigonal planar structures).
- NMR Titration : Monitor Lewis acid-base adduct formation by tracking ²⁷Al NMR chemical shifts.
- DSC/TGA : Assess thermal stability and decomposition pathways under inert atmospheres .
Methodological Considerations
- Contradiction Analysis : Discrepancies in catalytic efficiency between batch and flow reactors may arise from incomplete mixing or localized overheating. Use inline FTIR to monitor real-time reaction progress .
- Data Interpretation : When analyzing copolymer polydispersity (Đ), correlate Đ values with Al catalyst purity. Trace moisture can terminate chains prematurely, broadening molecular weight distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
